2-(3-Amino-5-bromophenyl)acetic acid hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-5-bromophenyl)acetic acid hydrochloride typically involves the bromination of 3-nitrobenzyl bromide followed by reduction and subsequent amination . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) for the reduction step .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and reduction processes, utilizing continuous flow reactors to ensure consistent product quality and yield . The final product is often purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-5-bromophenyl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, which is a crucial step in its synthesis.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted phenylacetic acids, quinones, and amino derivatives .
Scientific Research Applications
2-(3-Amino-5-bromophenyl)acetic acid hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-Amino-5-bromophenyl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit or activate these targets, leading to various biological effects . The pathways involved often include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Amino-4-bromophenyl)acetic acid hydrochloride
- 2-(3-Amino-5-chlorophenyl)acetic acid hydrochloride
- 2-(3-Amino-5-fluorophenyl)acetic acid hydrochloride
Uniqueness
2-(3-Amino-5-bromophenyl)acetic acid hydrochloride is unique due to its specific bromine substitution pattern, which imparts distinct chemical and biological properties . This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-(3-amino-5-bromophenyl)acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2.ClH/c9-6-1-5(3-8(11)12)2-7(10)4-6;/h1-2,4H,3,10H2,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMJVNOOIBIVAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N)Br)CC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2060063-86-5 |
Source
|
Record name | 2-(3-amino-5-bromophenyl)acetic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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